REACTION_CXSMILES
|
C1(C)CCC(C(C)C)[CH:3]([C:10]([CH:20]2C(C(C)C)CCC(C)C2)([CH3:19])[C:11](=[O:18])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)C1.[Br:31]Br>>[Br:31][CH:12]([N:13]1[CH:17]=[N:16][CH:15]=[N:14]1)[C:11](=[O:18])[C:10]([CH3:20])([CH3:19])[CH3:3]
|
Name
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3,3-dimethyl-1-(4-methoximinomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-butan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3-dimenthyl-1-(1,2,4-triazol-1-yl)-butan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C(C(CN1N=CN=C1)=O)(C)C1CC(CCC1C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(C)(C)C)=O)N1N=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |